molecular formula C5H9FO2 B127141 Ethyl 2-Fluoropropionate CAS No. 349-43-9

Ethyl 2-Fluoropropionate

Cat. No. B127141
CAS RN: 349-43-9
M. Wt: 120.12 g/mol
InChI Key: ODMITNOQNBVSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoropropionate is a fluorinated ester compound that is of interest in various chemical syntheses and biological studies. While the specific compound "ethyl 2-fluoropropionate" is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of ethyl 2-fluoropropionate.

Synthesis Analysis

The synthesis of related fluorinated esters is well-documented. For instance, ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate is synthesized through cyclopropanation followed by Curtius rearrangement and other steps to produce an α-amino acid . Another synthesis approach for α-fluoro-α,β-unsaturated ethyl carboxylates involves alkylation of ethyl phenylsulfinyl fluoroacetate with alkyl halides and Michael acceptors, followed by thermal elimination . These methods highlight the versatility of fluorinated esters in synthetic chemistry and their potential as intermediates for biologically active compounds.

Molecular Structure Analysis

The molecular structure of fluorinated esters can be complex and is often characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . Similarly, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was characterized by spectral studies and X-ray diffraction, showing a monoclinic crystal system and a Z conformation about the C=C bond . These studies demonstrate the importance of structural analysis in understanding the properties of fluorinated esters.

Chemical Reactions Analysis

Fluorinated esters undergo various chemical reactions that are influenced by the presence of the fluorine atom. For instance, (±)-ethyl 2-fluoro-2-phenylacetate was found to be stereoselectively hydrolyzed by cultured cancer cells, with the stereoselectivity varying among different cell lines . This indicates that fluorine substitution can affect the recognition and specificity of ester hydrolases, which is significant for the development of ester-type anticancer prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated esters are crucial for their application in chemical synthesis and pharmaceuticals. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a series of steps that highlight the reactivity and selectivity of fluorinated compounds . Additionally, the synthesis of ethyl 2-bromopropionate, a related halogenated ester, under optimal conditions resulted in a high yield and purity, demonstrating the efficiency of esterification reactions for such compounds .

Scientific Research Applications

  • Solvent for Lithium Secondary Batteries : Ethyl 2-fluoropropionate (E2FP) has been used as an organic solvent in lithium secondary batteries. Studies show that E2FP offers advantages such as higher ionic conductivities and improved discharge capacities, making it a promising component in battery technology (Nambu et al., 2012).

  • Synthesis of Optically Active Compounds : E2FP has been utilized in the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are important analogues of non-steroidal anti-inflammatory drugs (NSAIDs) (Fujisawa et al., 2005).

  • Radiolabeling in PET Imaging : The compound has been used in the radiolabeling of proteins and peptides for targeted imaging using positron emission tomography (PET), a significant tool in medical diagnostics (Mařı́k et al., 2006).

  • Conformational Analysis of Methyl 2-Fluoroesters : E2FP has been studied for its conformational behavior using a combination of NMR, theoretical calculations, and spectroscopy. Such studies provide insights into the molecular structure and behavior of fluorinated compounds (Tormena et al., 2004).

  • Imaging Hypoxic Tissue in Tumors : E2FP derivatives have been explored for imaging hypoxic tissue in tumors. This application is significant for monitoring tumor progression and response to treatment in cancer research (Zhang et al., 2019).

  • Biocatalytic Synthesis : E2FP has been synthesized biocatalytically, highlighting its potential in eco-friendly and sustainable chemical processes (Liu et al., 2022).

  • Automated Radiosynthesis : Automated synthesis of 2-18F-Fluoropropionic acid, a derivative of E2FP, has shown potential for PET imaging, particularly in prostate cancer detection (Hongliang et al., 2012).

Safety And Hazards

When handling Ethyl 2-Fluoropropionate, it is advised to avoid smoking, naked lights or ignition sources . It is also recommended to avoid generation of static electricity and to use spark-free tools when handling . Contact with incompatible materials should be avoided . It is also important to avoid contamination with oxidising agents i.e. nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. as ignition may result . Liquid and vapour are flammable. Moderate fire hazard when exposed to heat or flame. Vapour forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame .

properties

IUPAC Name

ethyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMITNOQNBVSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Fluoropropionate

CAS RN

349-43-9
Record name 349-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-Fluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Fluoropropionate
Reactant of Route 2
Ethyl 2-Fluoropropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-Fluoropropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-Fluoropropionate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-Fluoropropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-Fluoropropionate

Citations

For This Compound
47
Citations
N Nambu, K Ohtsuki, H Mutsuga, Y Suzuki… - …, 2012 - jstage.jst.go.jp
… We have used 2-fluoroethyl propionate (2FEP), ethyl 2-fluoropropionate (E2FP), and ethyl 3-fluoropropionate (E3FP) as organic solvents for lithium secondary batteries. We describe …
Number of citations: 3 www.jstage.jst.go.jp
JP de Kleijn, HJ Meeuwissen, B van Zanten - Radiochem. Radioanal. Lett.; …, 1975 - osti.gov
… Using this K/sup 18/F as fluorinating agent ethyl 2-fluoropropionate /sup 18/F and 4-toluenesulfonyl fluoride /sup 18/F were prepared within 175 and 125 min, respectively, after the end …
Number of citations: 0 www.osti.gov
JP De Kleijn, JW Seetz, JF Zawierko… - The International Journal …, 1977 - Elsevier
A procedure is described for the preparation on a microscale of a 18 F-labelled anion exchange resin ( 18 F). Ethyl 2-fluoropropionate- 18 F, benzyl fluoride- 18 F, 1-fluorohexane- 18 F, …
Number of citations: 27 www.sciencedirect.com
RD Bagnall, PL Coe, JC Tatlow - Journal of Fluorine Chemistry, 1974 - Elsevier
… Separation of the mixture by preparative GLC gave ethyl-2,2difluoropropionate, ethyl-2,2,3-trifluoropropionate and ethyl-2-fluoropropionate, compounds previously obtained from the …
Number of citations: 13 www.sciencedirect.com
JP De Kleijn, HJ Meeuwissen, B Zanten - … and Radioanalytical Letters, 1975 - inis.iaea.org
… Using this K 18 F as fluorinating agent ethyl 2-fluoropropionate 18 F and 4-toluenesulfonyl fluoride 18 F were prepared within 175 and 125 min, respectively, after the end of irradiation. …
Number of citations: 16 inis.iaea.org
S Colonna, A Re, G Gelbard, E Cesarotti - Journal of the Chemical …, 1979 - pubs.rsc.org
… of ' naked ' fluoride and give rise to clean SN2 reactions as shown by the preparation of epimerically pure 3-fluoro-steroids and of both diastereoisomers of ethyl 2-fluoropropionate. …
Number of citations: 45 pubs.rsc.org
JP De Kleijn, RF Ariaansz, B Zanten - … and Radioanalytical Letters, 1977 - inis.iaea.org
… Using this (C 2 H 5 ) 2 N 18 F as fluorinating agent ethyl 2-fluoropropionate- 18 F, benzyl fluoride- 18 F and 1-fluorohexane- 18 F were prepared within 90 min after the completion of the …
Number of citations: 13 inis.iaea.org
MM Mecwan, MJ Taylor, DJ Graham, BD Ratner - Biointerphases, 2019 - pubs.aip.org
… Specifically, methyl 3-bromopropionate (M3BP), methyl 2-chloropropionate, and ethyl 2-fluoropropionate (E2FP) were plasma deposited onto glass discs using RF glow discharge …
Number of citations: 5 pubs.aip.org
K DE, M HJ, B VAN ZANTEN - 1975 - pascal-francis.inist.fr
… SYNTHESIS OF ETHYL 2-FLUOROPROPIONATE-18F AND 4-TOLUENESULFONYL … SYNTHESIS OF ETHYL 2-FLUOROPROPIONATE- 18 F AND 4-TOLUENESULFONYL FLUORIDE- …
Number of citations: 0 pascal-francis.inist.fr
JP de Kleijn, RF Ariaansz, B van Zanten - Radiochem. Radioanal. Lett.; …, 1977 - osti.gov
… Using this (C/sub 2/H/sub 5/)/sub 2/N/sup 18/F as fluorinating agent ethyl 2-fluoropropionate-/sup 18/F, benzyl fluoride-/sup 18/F and 1-fluorohexane-/sup 18/F were prepared within 90 …
Number of citations: 0 www.osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.